molecular formula C6H8N6 B1354625 2-Ethyl[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine CAS No. 28610-01-7

2-Ethyl[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine

Katalognummer: B1354625
CAS-Nummer: 28610-01-7
Molekulargewicht: 164.17 g/mol
InChI-Schlüssel: ZFOLTTPVKKDIBZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Ethyl[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine is a high nitrogen-content heterocyclic compound with the molecular formula C6H8N6 . This complex fused ring system belongs to a class of azolo-annulated azines, which are of significant interest in modern medicinal chemistry as purine isosteres and building blocks for more complex molecular architectures . The core [1,2,4]triazolo[1,5-a][1,3,5]triazine structure can be synthesized and further functionalized, as demonstrated in methodological research on 7-amino-substituted analogues . While the specific biological profile and research applications for this 2-ethyl derivative are not fully detailed in the public domain, closely related structural analogues have demonstrated a wide range of pharmacological activities in preclinical research. These activities include antimicrobial, antifungal, and anti-inflammatory effects, highlighting the potential of this chemical scaffold in drug discovery programs . Researchers value this compound as a key intermediate for further chemical exploration, including nucleophilic substitution reactions and alkylation studies to create diverse chemical libraries for biological screening . This product is intended for research and development purposes in a controlled laboratory environment only.

Eigenschaften

IUPAC Name

2-ethyl-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N6/c1-2-4-10-6-9-3-8-5(7)12(6)11-4/h3H,2H2,1H3,(H2,7,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFOLTTPVKKDIBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C(=NC=NC2=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101223628
Record name 2-Ethyl[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101223628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28610-01-7
Record name 2-Ethyl[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28610-01-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Ethyl[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101223628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Vorbereitungsmethoden

The synthesis of 2-Ethyl[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine typically involves the alkylation of [1,2,4]triazolo[1,5-a][1,3,5]triazin-7(3H)-ones. One common method includes the reaction of 5-amino-substituted [1,2,4]triazolo[1,5-a][1,3,5]triazin-7(3H)-ones with alkylating agents such as allyl bromide, bromoethane, or (2-acetoxyethoxy)methyl bromide . The reaction conditions often require the use of protecting groups to ensure regioselectivity and to obtain the desired structural isomer . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Analyse Chemischer Reaktionen

2-Ethyl[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine undergoes various types of chemical reactions, including:

Common reagents used in these reactions include alkyl halides, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and the nature of the substituents involved.

Wirkmechanismus

The mechanism of action of 2-Ethyl[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine involves its interaction with specific molecular targets. For instance, as an adenosine A2A receptor antagonist, it inhibits the activity of these receptors, which are involved in regulating myocardial oxygen consumption and coronary blood flow . The compound’s effects on other molecular pathways are still under investigation, but its ability to modulate receptor activity makes it a valuable tool in pharmacological research.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The triazolo-triazine scaffold is versatile, with substitutions at positions 2, 5, and 7 significantly altering pharmacological and physicochemical properties. Below is a detailed comparison:

Structural and Functional Analogues

Compound Name Substituents (Position) Key Features Biological Activity/Application References
2-Ethyl[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine 2-Ethyl, 7-NH₂ Hydrophobic ethyl group enhances membrane permeability; amine enables hinge binding. Kinase inhibition (e.g., CK1δ), receptor antagonism.
[1,2,4]Triazolo[1,5-a][1,3,5]triazin-7-amine (Compound 25) 7-NH₂ Parent scaffold of ZM241385 (A2A adenosine receptor antagonist). A2AAR antagonism (Ki = 1.4 nM).
2-(Furan-2-yl)-5-(methylsulfonyl)-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine 2-Furan, 5-SO₂Me, 7-NH₂ Sulfonyl group improves solubility; furan enhances π-π stacking. Covalent A2AAR labeling (IC₅₀ = 0.8 µM).
5-Phenoxy-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine (Compound 103) 5-OPh, 7-NH₂ Phenoxy group stabilizes binding via hydrophobic interactions. Intermediate for N5,N7-diamine synthesis.
7-Dimethylamino-2-phenyl-[1,2,4]triazolo[1,5-a][1,3,5]triazin-5-amine 2-Ph, 5-NH₂, 7-NMe₂ Dimethylamine increases lipophilicity; planar structure aids crystallization. Crystallographic model for kinase studies.

Pharmacological and Physicochemical Properties

  • Binding Affinity :

    • The ethyl substituent in 2-ethyl-triazolo-triazine contributes to hydrophobic interactions in kinase pockets, but its lack of hydrogen-bonding groups may reduce potency compared to furan- or sulfonyl-substituted analogues .
    • ZM241385 derivatives with furan (e.g., 2-(furan-2-yl)-5-(methylsulfonyl)-triazolo-triazin-7-amine) exhibit sub-micromolar IC₅₀ values due to enhanced π-stacking and hydrogen bonding .
  • Solubility and Bioavailability: Methylsulfonyl (SO₂Me) and phenoxy (OPh) groups improve aqueous solubility relative to alkyl groups (e.g., ethyl) . Ethyl-substituted derivatives may require formulation optimization to mitigate poor solubility .
  • Synthetic Accessibility :

    • Ethyl groups are introduced via nucleophilic substitution (e.g., alkylation of chlorinated intermediates) .
    • Sulfonyl and furan substituents require multi-step synthesis, including oxidation (e.g., mCPBA for SO₂Me) and cross-coupling reactions .

Key Research Findings

  • Kinase Inhibition: 7-Amino-triazolo-triazines with 2-ethyl or 2-aryl groups show moderate CK1δ inhibition (IC₅₀ = 50–200 nM), outperforming dimethylamino derivatives due to better steric fit . Substitutions at position 5 (e.g., phenoxy, benzylamine) modulate selectivity across kinase families .
  • Adenosine Receptor Antagonism: ZM241385 analogues with 2-furan and 5-sulfonyl groups exhibit irreversible A2AAR binding via fluorosulfonyl warheads, a feature absent in ethyl-substituted compounds .

Biologische Aktivität

2-Ethyl[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine is a compound belonging to the class of triazole derivatives. This class of compounds has garnered attention for its diverse biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties. The unique structure of triazoles allows for significant interactions with biological targets, making them valuable in medicinal chemistry.

Structure-Activity Relationship (SAR)

The biological activity of triazole derivatives is often linked to their structural features. The presence of substituents on the triazole ring can significantly influence their pharmacological profiles. For instance:

  • Substituent Variability : Variations at the 5 and 7 positions of the triazole ring can lead to different levels of activity against specific biological targets such as enzymes or receptors.
  • Mechanism of Action : Many triazole derivatives act by inhibiting key enzymes involved in metabolic pathways or cellular signaling.

Anticancer Activity

Research has shown that certain derivatives of triazolo compounds exhibit potent anticancer properties. For example, a study demonstrated that 1,2,4-triazolo[1,5-a][1,3,5]triazin-5-thioxo analogues showed significant inhibition against thymidine phosphorylase (TP), a target implicated in tumor growth and metastasis. Compounds with IC50 values comparable to established inhibitors like 7-Deazaxanthine were identified .

Table 1: Inhibitory Activity of Selected Triazolo Derivatives

CompoundTargetIC50 (μM)Mechanism
5-thioxo analog 1Thymidine Phosphorylase42.63Mixed-type inhibition
5-thioxo analog 2VEGF expressionNot specifiedAnti-angiogenic effect

Anti-inflammatory Activity

Triazole derivatives have also been explored for their anti-inflammatory properties. In vitro studies indicate that these compounds can modulate inflammatory pathways by inhibiting the expression of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS .

Case Studies

Several case studies illustrate the potential therapeutic applications of this compound:

  • Breast Cancer Study : In a study involving MDA-MB-231 breast cancer cells, selected triazole derivatives inhibited angiogenesis markers like VEGF and MMP-9. This suggests a potential role in cancer therapy by targeting tumor vasculature .
  • Inflammation Model : In models of inflammation using RAW264.7 macrophages, compounds with the triazole scaffold demonstrated reduced levels of inflammatory mediators upon treatment .

Synthesis Methods

The synthesis of this compound typically involves multi-step reactions starting from easily accessible precursors. Common methods include:

  • Cyclization Reactions : Utilizing hydrazones or amidines with appropriate reagents to form the triazole ring.
  • Substitution Reactions : Modifying existing triazole structures through nucleophilic substitutions to introduce ethyl groups or other functional moieties.

Q & A

Basic Research Questions

Q. What are the general synthetic routes for 2-ethyl[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution of a trichloromethyl-triazine precursor with ethylamine. General procedures involve dissolving the precursor in ethanol, adding the amine (1.1–4.5 equivalents), and heating at 60–100°C for 3–72 hours . Optimization includes adjusting reaction time, temperature, and solvent polarity (e.g., ethanol vs. dioxane) to improve yield. Column chromatography with gradient elution (e.g., EtOAc/light petroleum mixtures) is used for purification .

Q. How is this compound characterized spectroscopically?

  • Methodological Answer : Characterization relies on:

  • ¹H-NMR : Peaks at δ 1.27–1.40 ppm (ethyl group), δ 6.55–7.92 ppm (aromatic/furan protons), and δ 4.78 ppm (amine protons) .
  • IR : Absorptions at 3378–3470 cm⁻¹ (N–H stretch) and 1600–1654 cm⁻¹ (C=N/C=O stretches) .
  • Elemental Analysis : Confirms C, H, N percentages within ±0.4% of theoretical values .

Q. What purification techniques are effective for isolating 2-ethyl-substituted triazolotriazines?

  • Methodological Answer : Flash chromatography with EtOAc/light petroleum gradients (e.g., 2:8 to 6:4 ratios) effectively separates impurities . For crystalline products, recrystallization from EtOAc/light petroleum mixtures enhances purity .

Advanced Research Questions

Q. How does the electronic nature of substituents influence regioselectivity in triazolotriazine functionalization?

  • Methodological Answer : Electrophilic positions (C5 vs. C7) exhibit varying reactivity. For example, trichloromethyl groups at C7 undergo substitution with primary amines, while C5 positions require harsher conditions (e.g., excess benzylamine at 100°C) . Computational modeling (e.g., DFT) can predict reactive sites, validated by monitoring reaction intermediates via LC-MS .

Q. What strategies mitigate side reactions during N-alkylation of triazolotriazines?

  • Methodological Answer : Competitive over-alkylation can occur with excess amine. Mitigation strategies include:

  • Using stoichiometric amine equivalents (1.1–1.5 eq) .
  • Employing bulky amines (e.g., cyclohexylamine) to sterically hinder undesired substitutions .
  • Monitoring reactions via TLC or HPLC to terminate at optimal conversion .

Q. How can structural modifications enhance the pharmacological profile of 2-ethyltriazolotriazines?

  • Methodological Answer :

  • Bioisosteric Replacement : Substitute the ethyl group with fluorinated analogs (e.g., trifluoromethyl) to improve metabolic stability .
  • Heterocycle Fusion : Attach furan or pyrimidine rings to modulate kinase inhibition (e.g., CK1δ) .
  • SAR Studies : Compare IC₅₀ values of derivatives in enzyme assays (e.g., ATP-binding pocket inhibition) to identify critical substituents .

Q. What experimental designs resolve contradictions in reported synthetic yields for triazolotriazine derivatives?

  • Methodological Answer : Discrepancies in yields (e.g., 19% vs. 88% for similar routes ) may arise from:

  • Reagent Purity : Use freshly distilled solvents and amines to avoid moisture-induced side reactions .
  • Factorial Design : Apply DOE (Design of Experiments) to test variables (temperature, solvent, catalyst) and identify optimal conditions .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.